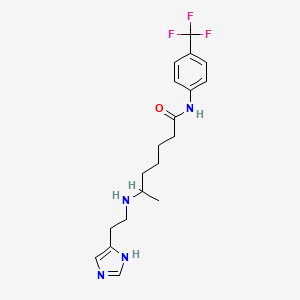
Htfmt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histamine Trifluoromethyl Toluidide Dimaleate, commonly known as HTMT dimaleate, is a potent histamine receptor agonist. It specifically targets both H1 and H2 histamine receptors, making it a valuable compound in various scientific research fields. HTMT dimaleate is known for its significantly higher activity compared to histamine, particularly in H2 receptor-mediated effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
HTMT dimaleate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of trifluoromethyl toluidide with maleic acid to form the dimaleate salt. The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction. The final product is purified through recrystallization to achieve high purity levels .
Industrial Production Methods
In an industrial setting, the production of HTMT dimaleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
HTMT dimaleate undergoes various chemical reactions, including:
Oxidation: HTMT dimaleate can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: HTMT dimaleate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of HTMT dimaleate.
Scientific Research Applications
HTMT dimaleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study histamine receptor interactions.
Biology: HTMT dimaleate is employed in cellular and molecular biology to investigate histamine receptor functions and signaling pathways.
Medicine: The compound is used in pharmacological studies to understand the effects of histamine receptor agonists and develop potential therapeutic agents.
Industry: HTMT dimaleate is utilized in the development of new drugs and as a standard in quality control processes
Mechanism of Action
HTMT dimaleate exerts its effects by binding to histamine H1 and H2 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events. The activation of H2 receptors, in particular, results in increased intracellular calcium levels and the production of inositol triphosphate (IP3). These signaling pathways play crucial roles in various physiological processes, including immune responses and inflammation .
Comparison with Similar Compounds
HTMT dimaleate is unique due to its high potency and dual receptor activity. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but significantly less potent than HTMT dimaleate.
Dimaprit: Another histamine receptor agonist, but with different receptor selectivity.
Betahistine: A histamine analog used in the treatment of vertigo, with distinct pharmacological properties.
HTMT dimaleate stands out due to its exceptional activity at H2 receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
103827-16-3 |
|---|---|
Molecular Formula |
C19H25F3N4O |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide |
InChI |
InChI=1S/C19H25F3N4O/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
PMKJGGBYYNEYPA-UHFFFAOYSA-N |
SMILES |
CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2 |
Canonical SMILES |
CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2 |
Synonyms |
histamine trifluoromethyl-toluidide HTFMT |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



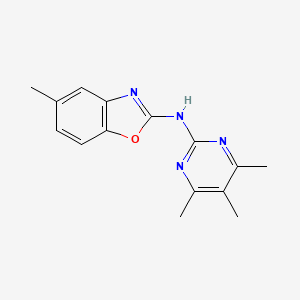
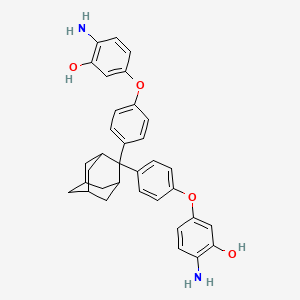
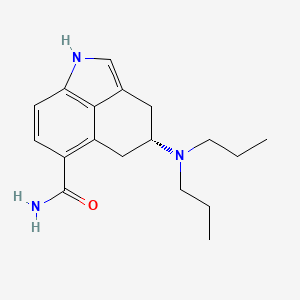
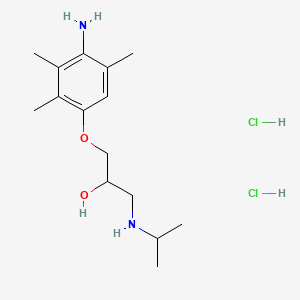
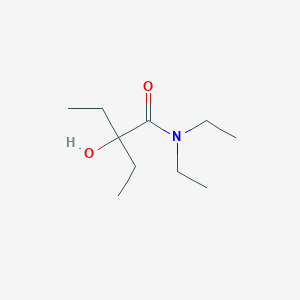
![[(2R,3R)-3-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]oxiran-2-yl]methanol](/img/structure/B1204094.png)
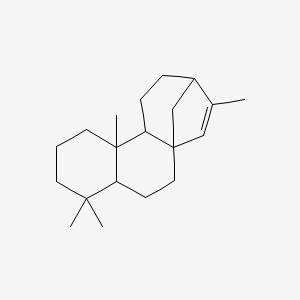
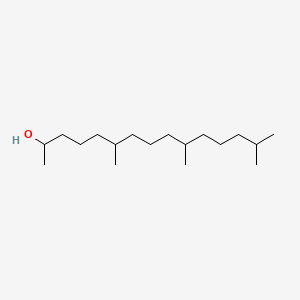
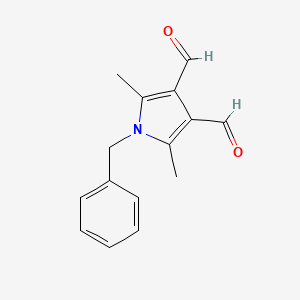
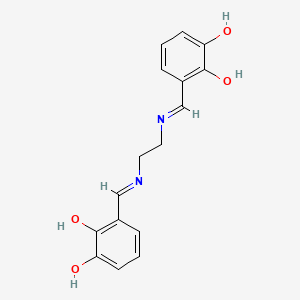
![2-[[4-[Bis(3-hydroxy-1,4-dioxo-2-naphthyl)methyl]phenyl]-(3-hydroxy-1,4-dioxo-2-naphthyl)methyl]-3-hydroxy-naphthalene-1,4-dione](/img/structure/B1204105.png)


